Amperozide - 75558-90-6

Amperozide

Catalog Number: EVT-259702
CAS Number: 75558-90-6
Molecular Formula: C23H29F2N3O
Molecular Weight: 401.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Amperozide is a diphenylbutylpiperazine atypical antipsychotic which antagonizes 5-HT2A receptors. It inhibits dopamine release and alters the firing of dopaminergic neurons. Investigations regarding the use of the agent revolved primarily around its capability for treating schizophrenia in humans even though the drug was ultimately never clinically adopted for this indication. Alternatively, amperozide's main use lies in veterinary medicine, where it is typically employed to minimize aggression and stress in intensively farmed pigs.
Source and Classification

Amperozide is identified by the Chemical Abstracts Service number 75558-90-6. It has been investigated for its potential in treating schizophrenia but has not been adopted for clinical use in humans. Its applications are more prevalent in veterinary medicine, particularly for managing aggression and stress in farm animals, thus enhancing their productivity .

Synthesis Analysis

The synthesis of amperozide involves a multi-step process that primarily focuses on constructing the diphenylbutylpiperazine core. The key steps include:

  1. Formation of the Piperazine Ring: This is achieved by reacting ethylenediamine with a suitable dihaloalkane.
  2. Attachment of the Diphenylbutyl Group: A nucleophilic substitution reaction introduces the diphenylbutyl group by reacting the piperazine ring with a diphenylbutyl halide.
  3. Carboxamide Formation: The final step involves creating a carboxamide group through a reaction with an appropriate isocyanate or carbamoyl chloride.

Industrial production methods are optimized for large-scale synthesis, focusing on maximizing yield and purity while maintaining the structural integrity of the compound.

Molecular Structure Analysis

The molecular formula of amperozide is C23H29F2N3OC_{23}H_{29}F_2N_3O, with a molar mass of approximately 401.502 g/mol. The structure features a diphenylbutylpiperazine backbone, which is critical for its biological activity.

Structural Characteristics

  • Piperazine Core: Provides basic structural stability and pharmacological activity.
  • Diphenylbutyl Group: Enhances receptor binding affinity and specificity.

The three-dimensional structure can be modeled using various chemical visualization tools, revealing how substituents influence its interaction with biological targets .

Chemical Reactions Analysis

Amperozide is involved in several chemical reactions that can modify its pharmacological properties:

  • Oxidation: Under specific conditions, amperozide can be oxidized to form various oxidized derivatives.
  • Reduction: Reduction reactions can alter its structure, leading to different pharmacological effects.
  • Substitution Reactions: Functional groups on amperozide can be replaced through substitution reactions, which may modify its biological activity.

Common reagents used in these reactions include potassium permanganate for oxidation and lithium aluminum hydride for reduction .

Mechanism of Action

Amperozide primarily acts as an antagonist at the serotonin 5-hydroxytryptamine 2A receptor, which plays a crucial role in mood regulation and cognitive functions. Unlike typical antipsychotics, it does not significantly block dopamine receptors but rather inhibits dopamine release. This unique action may help mitigate symptoms of psychosis without the common side effects associated with dopamine antagonism.

Pharmacological Effects

Research indicates that amperozide selectively increases DOPA accumulation and DOPAC content in limbic brain areas while having minimal impact on the striatum. This suggests preferential modulation of dopaminergic pathways associated with mood and behavior regulation .

Physical and Chemical Properties Analysis

Amperozide exhibits several notable physical and chemical properties:

  • Appearance: Typically presented as a white to off-white solid.
  • Solubility: Soluble in organic solvents; limited solubility in water.
  • Stability: Generally stable under standard laboratory conditions but sensitive to strong oxidizing agents.

These properties are critical for its formulation and application in both research and veterinary medicine .

Applications

Amperozide has several scientific applications across different fields:

  • Chemistry: Serves as a reference compound in studies examining structure-activity relationships within diphenylbutylpiperazine derivatives.
  • Biology: Employed in research investigating the role of serotonin receptors in various biological processes.
  • Medicine: While not used clinically for humans, it is studied for potential therapeutic effects on psychiatric disorders.
  • Veterinary Medicine: Utilized to manage aggression and stress in farm animals, thereby improving productivity and welfare .
Neuropharmacological Mechanisms of Action

Modulation of Monoaminergic Systems in the CNS

Amperozide exerts complex modulatory effects on central monoaminergic neurotransmission, influencing dopamine (DA), serotonin (5-HT), and norepinephrine (NE) systems through both direct and indirect mechanisms:

  • Norepinephrine Modulation: Electrophysiological studies demonstrate that acute intravenous administration of amperozide increases the firing rate of noradrenergic neurons in the locus coeruleus. This effect resembles that of α₂-adrenoceptor antagonists but occurs independently of strong α₂ blockade (amperozide's α₂ Ki = 3.5 µM). The exact mechanism remains unclear but may involve indirect serotonergic influences or weak α₂-adrenoceptor antagonism [2].

  • Serotonin-Dopamine Interactions: Amperozide significantly influences the functional interplay between 5-HT and DA systems. Its potent 5-HT₂ₐ receptor antagonism modulates dopaminergic neuron activity, particularly within the mesocortical pathway. This indirect modulation contributes to its regionally selective effects on DA release, differentiating it from typical antipsychotics [3] [6].

  • Functional Behavioral Outcomes: The compound reduces amphetamine-induced hypermotility (indicating limbic DA modulation) at doses that do not reverse stereotypies or induce catalepsy (associated with nigrostriatal DA modulation). Furthermore, it suppresses exploratory behavior in mice and reduces operant responding for ethanol in animal models, highlighting its broader impact on motivated and reward-related behaviors linked to monoaminergic circuits [1] [5].

Table 1: Functional Effects of Amperozide on Monoamine-Mediated Behaviors

Behavioral ParadigmEffect of AmperozideInterpreted Neurochemical Correlate
Amphetamine-induced hypermotilityInhibitionLimbic dopamine antagonism
Amphetamine-induced stereotypyNo significant reversalWeak striatal D₂ antagonism
CatalepsyNot inducedLack of striatal motor pathway involvement
Exploratory behavior (mice)InhibitionPotential limbic DA/5-HT modulation
Operant responding for ethanolReductionModulation of reward pathways (5-HT/DA)

Serotonergic Receptor Interactions: 5-HT2A Antagonism and Beyond

Amperozide's primary receptor interaction is its high-affinity antagonism at serotonin 5-HT₂ₐ receptors, which fundamentally shapes its neuropharmacological profile:

  • Receptor Binding Profile: Radioligand binding studies reveal amperozide has nanomolar affinity for 5-HT₂ₐ receptors (Ki = 26 nM), significantly higher than its affinity for dopamine D₂ receptors (Ki in the micromolar range). It exhibits weaker binding to 5-HT₂𝒸 and α₁-adrenergic receptors and negligible affinity for muscarinic, histaminic, or other dopaminergic receptor subtypes. This establishes 5-HT₂ₐ antagonism as its principal mechanism [2] [4].

  • Consequences of 5-HT₂ₐ Blockade: Antagonism of cortical and limbic 5-HT₂ₐ receptors is critical for amperozide's functional effects. 5-HT₂ₐ receptors modulate the activity of pyramidal neurons and GABAergic interneurons and influence dopaminergic neurotransmission. Blocking these receptors:

  • Disinhibits Prefrontal Cortex (PFC) Dopamine Release: 5-HT₂ₐ receptors exert inhibitory control over mesocortical DA neurons. Amperozide antagonism removes this inhibition, leading to preferential increases in DA release within the PFC compared to the nucleus accumbens (NAC) or striatum (STR) [3] [6].
  • Alters Dopaminergic Neuron Firing Patterns: Beyond simple inhibition or excitation, amperozide modifies the firing patterns of midbrain DA neurons, potentially contributing to its functional limbic selectivity and low motor side effect profile [4].
  • Role in Ethanol Response Modulation: Amperozide's 5-HT₂ₐ antagonism contributes to its ability to reduce operant responding for ethanol. However, studies comparing it to mixed 5-HT₁ₐ agonist/5-HT₂ₐ antagonists (e.g., FG 5974) suggest that pure 5-HT₂ₐ blockade may affect responding for both rewarding and non-rewarding stimuli, whereas combined activity offers greater selectivity for ethanol reinforcement [5].

Table 2: Receptor Binding Affinity Profile of Amperozide

ReceptorAffinity (Ki Value)Relative AffinityPrimary Effect of Blockade
5-HT₂ₐ26 nMVery HighPreferential prefrontal DA release
α₂3.5 µMLow-ModerateWeakly increases locus coeruleus firing
D₂>1 µMLowMinimal direct postsynaptic blockade
5-HT₂𝒸>1 µMLowUnknown functional significance
α₁>1 µMLowPotential minor contribution to effects

Dopaminergic Pathway Modulation: Presynaptic Inhibition and Neuronal Firing Dynamics

Amperozide modulates dopaminergic neurotransmission through mechanisms distinct from direct D₂ receptor blockade, primarily involving presynaptic regulation and altered neuronal activity:

  • Regionally Selective Dopamine Release: Systemic administration of amperozide induces a dose-dependent and regionally distinct increase in extracellular dopamine. Microdialysis studies in awake rats show that amperozide (5-10 mg/kg SC) causes a significantly greater increase in DA release in the medial prefrontal cortex (MPC; +207% to +326%) compared to the nucleus accumbens (NAC; 0% to +30%) or the dorsolateral striatum (STR; +46% to +30%). This pattern closely resembles that of clozapine and contrasts sharply with the preferential NAC increase induced by the selective D₂ antagonist raclopride. This MPC selectivity is attributed primarily to its 5-HT₂ₐ antagonism [3].

  • Presynaptic Inhibition of Dopamine Uptake: In vitro studies using rat brain preparations demonstrate that amperozide inhibits the uptake of [³H]-dopamine into synaptosomes, particularly in limbic regions. This effect occurs at lower concentrations than those required for significant D₂ receptor binding, suggesting a direct action on the dopamine transporter (DAT) or associated regulatory mechanisms. This presynaptic action may contribute to increased synaptic DA levels, particularly in the short term or under specific conditions [4].

  • Modulation of Dopaminergic Neuron Firing Dynamics: In vivo electrophysiological recordings reveal that amperozide does not consistently decrease the firing rate of midbrain DA neurons in the ventral tegmental area (VTA - A10, limbic projection) or substantia nigra pars compacta (SNc - A9, striatal projection). Instead, it significantly alters their firing pattern, increasing the number of spikes occurring in bursts. Burst firing is particularly effective in releasing dopamine in terminal regions. This effect on firing dynamics, potentially mediated indirectly via 5-HT₂ₐ receptor blockade influencing GABAergic or glutamatergic inputs to DA neurons, may contribute to its regionally specific effects on DA release and functional outcomes without inducing depolarization block typical of some antipsychotics [1] [4].

  • Limbic Selectivity and Functional Correlates: The combined effects—preferential increase in MPC DA release, presynaptic uptake inhibition in limbic areas, and modulation of DA neuron firing patterns—underpin amperozide's limbic mode of action. This selectivity translates functionally to suppression of behaviors like amphetamine-induced hypermotility (associated with mesolimbic DA) without affecting stereotypies (associated with nigrostriatal DA) and crucially, without inducing catalepsy. This profile defines its classification as an atypical antipsychotic with a low predicted risk of extrapyramidal side effects (EPS) [1] [3] [4].

Table 3: Regional Effects of Systemic Amperozide on Dopamine Release and Neuronal Activity

Brain RegionEffect on Extracellular DAEffect on Neuron FiringFunctional/Behavioral Correlation
Medial Prefrontal Cortex (MPC)+++ (Strong Increase)Indirect (via 5-HT₂ₐ)Potential impact on negative/cognitive symptoms
Nucleus Accumbens (NAC)0 to + (No change to Mild Increase)Altered pattern (increased bursting)Modulation of reward, anti-aggressive effects?
Dorsolateral Striatum (STR)+ (Mild Increase)Altered pattern (increased bursting)Minimal motor side effects (no catalepsy)
Ventral Tegmental Area (VTA)Not measured directlyRate: Minimal change; Pattern: Increased burstingLimbic selectivity
Substantia Nigra (SNc)Not measured directlyRate: Minimal change; Pattern: Increased burstingLack of striatal motor effects

Properties

CAS Number

75558-90-6

Product Name

Amperozide

IUPAC Name

4-[4,4-bis(4-fluorophenyl)butyl]-N-ethylpiperazine-1-carboxamide

Molecular Formula

C23H29F2N3O

Molecular Weight

401.5 g/mol

InChI

InChI=1S/C23H29F2N3O/c1-2-26-23(29)28-16-14-27(15-17-28)13-3-4-22(18-5-9-20(24)10-6-18)19-7-11-21(25)12-8-19/h5-12,22H,2-4,13-17H2,1H3,(H,26,29)

InChI Key

NNAIYOXJNVGUOM-UHFFFAOYSA-N

SMILES

CCNC(=O)N1CCN(CC1)CCCC(C2=CC=C(C=C2)F)C3=CC=C(C=C3)F

Solubility

Soluble in DMSO

Synonyms

Amperozide; FG 5606; Amperozida; Amperozidum

Canonical SMILES

CCNC(=O)N1CCN(CC1)CCCC(C2=CC=C(C=C2)F)C3=CC=C(C=C3)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.